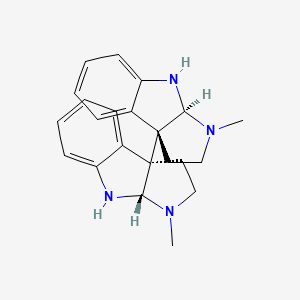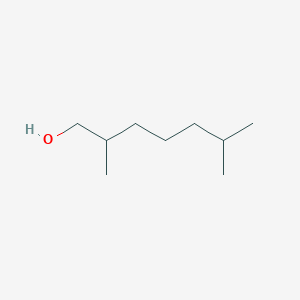
2,6-Dimethylheptan-1-ol
Overview
Description
2,6-Dimethylheptan-1-ol is an alkyl alcohol characterized by the presence of a hydroxy group at the first carbon of a 2,6-dimethylheptane chain. Its molecular formula is C9H20O, and it is known for its role as a primary alcohol . This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known to be a metabolite produced by the species daphnia pulex , suggesting that it may interact with biological targets within this organism.
Biochemical Pathways
It is known to be a metabolite in Daphnia pulex , suggesting that it may be involved in metabolic pathways within this organism.
Result of Action
As a metabolite in Daphnia pulex
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethylheptan-1-ol . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity.
Biochemical Analysis
Biochemical Properties
2,6-Dimethylheptan-1-ol plays a significant role in various biochemical reactions. It interacts with enzymes and proteins, influencing their activity and function. For instance, it is involved in the metabolism of Daphnia pulex, where it acts as a metabolite . The interactions of this compound with enzymes and proteins are primarily through its hydroxy group, which can form hydrogen bonds and participate in oxidation-reduction reactions.
Cellular Effects
This compound affects various cellular processes and cell types. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, its role as a metabolite in Daphnia pulex suggests that it may be involved in energy production and storage, as well as in the regulation of metabolic pathways . The compound’s impact on gene expression and cell signaling pathways can lead to changes in cellular function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, affecting their activity through hydrogen bonding and other interactions. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be relatively stable under standard laboratory conditions, but its degradation products can also have biological effects . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on metabolic processes and energy production. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular function and causing oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell . The compound’s role in energy production and storage is particularly noteworthy, as it can influence the overall metabolic balance of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions help to regulate its localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, as it needs to be present in specific locations to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications help to ensure that the compound is present in the right location to interact with its target biomolecules and exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylheptan-1-ol can be synthesized through the reaction of 6-methyl-5-hepten-2-one with methylmagnesium chloride, followed by hydrogenation . This method involves a Grignard reaction, which is a common technique in organic synthesis for forming carbon-carbon bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylheptan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically converts the alcohol to a corresponding aldehyde or carboxylic acid.
Reduction: Although less common, reduction reactions can further reduce the alcohol to hydrocarbons.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxy group with a chlorine atom.
Major Products:
Oxidation: Produces 2,6-dimethylheptanal or 2,6-dimethylheptanoic acid.
Reduction: Can yield 2,6-dimethylheptane.
Substitution: Results in compounds like 2,6-dimethylheptyl chloride.
Scientific Research Applications
2,6-Dimethylheptan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Functions as a metabolite in certain species, such as Daphnia pulex.
Industry: Utilized in the production of fragrances and as a solvent in various industrial processes.
Comparison with Similar Compounds
2,6-Dimethylheptan-2-ol: An isomer with the hydroxy group at the second carbon.
2,6-Dimethylheptane: The parent hydrocarbon without the hydroxy group.
2,6-Dimethylheptanal: The aldehyde form of the compound.
Uniqueness: 2,6-Dimethylheptan-1-ol is unique due to its specific placement of the hydroxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring primary alcohols with branched alkyl chains.
Properties
IUPAC Name |
2,6-dimethylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-8(2)5-4-6-9(3)7-10/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYIBFNZRWQGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286520, DTXSID80863019 | |
| Record name | 2,6-Dimethylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_30413 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2768-12-9 | |
| Record name | NSC46308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,6-dimethyl-1-heptanol a valuable compound in organic synthesis?
A1: 2,6-Dimethyl-1-heptanol serves as a versatile chiral building block, particularly in synthesizing natural products like insect pheromones. Its chiral centers allow for the creation of specific stereoisomers crucial for the biological activity of these pheromones.
Q2: Which insect pheromones have been synthesized using 2,6-dimethyl-1-heptanol as a starting material?
A2: Researchers have successfully synthesized pheromones for several insects using 2,6-dimethyl-1-heptanol. This includes:
- (2R,6R,10R)-6,10,14-Trimethyl-2-pentadecanol: The female pheromone of the rice moth (Corcyra cephalonica). []
- Methyl (2R,6R,10R)-2,6,10-trimethyltridecanoate: The male pheromone of the stink bug (Euschistus heros). []
- (3S,7S) and (3S,7S,15S) stereoisomers of 3,7-dimethyl-2-heptacosanone and 3,7,15-trimethyl-2-heptacosanone: Ketones identified from the locust Schistocerca gregaria. []
- (1S,2S,6S,10R)- and (1S,2R,6R,10R)-1,2,6,10-tetramethyldodecyl propanoate: Components of the sex pheromone of the pine sawfly, Microdiprion pallipes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene](/img/structure/B1196280.png)
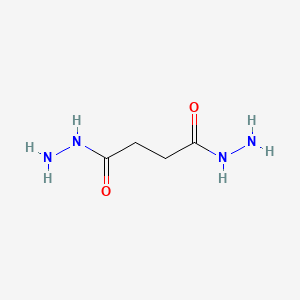
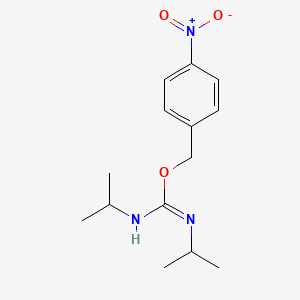
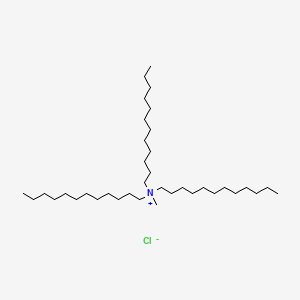
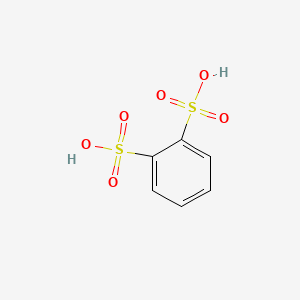


![(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1196293.png)
![3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1196294.png)
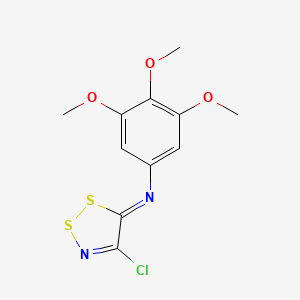
![N-[3-(6-imidazo[2,1-b]thiazolyl)phenyl]butanamide](/img/structure/B1196298.png)
![4-[(3-Methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1196299.png)
